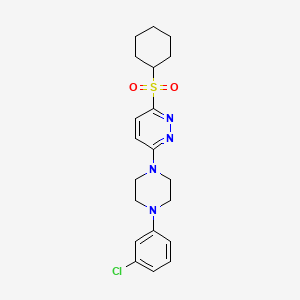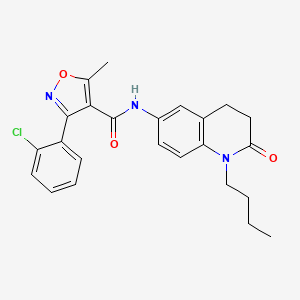
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a tetrazole ring, a fluorobenzamide moiety, and a chlorophenyl group, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of nitriles with organic azides to form tetrazoles . The chlorophenyl and fluorobenzamide groups are then introduced through subsequent reactions, often involving halogenation and amide formation.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of organo boron and organo aluminium azides has been reported for the preparation of tetrazole derivatives . These methods are optimized for higher yields and cost-effectiveness, considering factors such as reagent availability, reaction conditions, and waste management.
化学反応の分析
Types of Reactions
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine and fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminium hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and benzamide moiety can bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved .
類似化合物との比較
Similar Compounds
N-(2-chloro-5-(1H-tetrazol-1-yl)phenyl)-3-fluorobenzamide: shares similarities with other tetrazole-containing compounds, such as angiotensin receptor blockers and certain antimicrobial agents.
Indole and indazole derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various therapeutic applications.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
特性
分子式 |
C14H9ClFN5O |
|---|---|
分子量 |
317.70 g/mol |
IUPAC名 |
N-[2-chloro-5-(tetrazol-1-yl)phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C14H9ClFN5O/c15-12-5-4-11(21-8-17-19-20-21)7-13(12)18-14(22)9-2-1-3-10(16)6-9/h1-8H,(H,18,22) |
InChIキー |
WIULSGCEZOOAJX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Propan-2-yl)phenyl]-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B11268483.png)

![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268512.png)
![Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetate](/img/structure/B11268520.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268546.png)
![4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
![3-methoxy-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268549.png)

![1-{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B11268552.png)
![2-(2,4-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268555.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B11268556.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268557.png)
